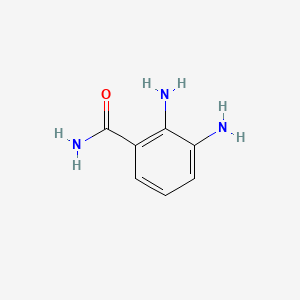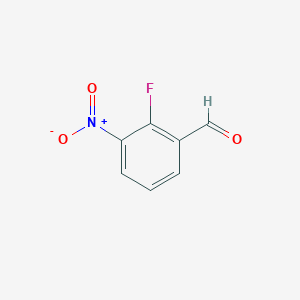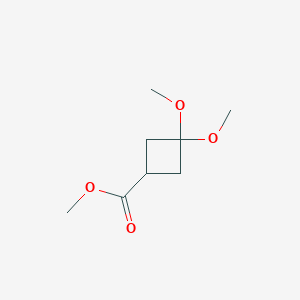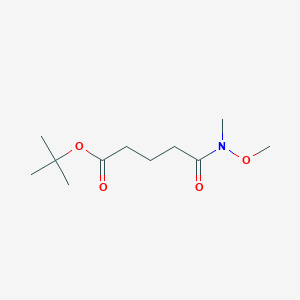
2-(3-氨基苯基)-1-吗啉-4-基-乙酮
描述
The compound “2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone” is likely to be an organic compound containing a morpholine ring and an aminophenyl group. Morpholine is a common motif in organic chemistry and is present in many drugs and useful compounds . The aminophenyl group is also a common feature in many organic compounds and can participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amino group on the phenyl ring could potentially participate in a variety of reactions, including condensation reactions and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including spectroscopy and chromatography .科学研究应用
抗菌活性
- Khumar、Ezhilarasi 和 Prabha (2018) 的一项研究探讨了从 4-吗啉乙酰苯酮衍生的新型合成吡唑衍生物的抗菌特性。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的抑制作用。
合成和分子结构
- Aljohani 等人 (2019) 的研究展示了一种有效的微波辅助合成路线,用于从 4-羟基乙酰苯酮和仲胺(包括吗啉衍生物)合成曼尼希碱,为有机合成领域做出了贡献。
在癌症治疗中的潜力
- Kashishian 等人 (2003) 发现了一类新的蛋白激酶抑制剂,包括 1-(2-羟基-4-吗啉-4-基-苯基)-乙酮,它们靶向 DNA 修复通路,并显示出增强癌症治疗的希望 (Kashishian 等人,2003)。
溶解度和热力学性质
- Yang 等人 (2016) 研究了 4-(4-氨基苯基)-3-吗啉酮在各种溶剂中的溶解度,提供了对其热力学性质的宝贵见解 (Yang 等人,2016)。
合成技术
- 已经探索了使用微波辐射合成各种吗啉-4-基化合物,例如 2-联苯-4-基-1-吗啉-4-乙硫酮,突出了合成化学的进步 (张林汉,2010)。
抗氧化活性
- Drapak 等人 (2019) 对 1-[2-(R-苯亚氨基)-4-甲基-3-(3-[吗啉-4-基]丙基)-2,3-二氢-1,3-噻唑-5-基]乙烷-1-酮衍生物进行了 QSAR 分析,确定了影响其抗氧化活性的参数,为药物化学研究做出了贡献 (Drapak 等人,2019)。
抗炎特性
- Helal 等人 (2015) 合成了包括 1-(4-吗啉苯基)乙酮在内的噻吩衍生物,并评估了它们的抗炎活性,发现一些化合物表现出显着的效果 (Helal 等人,2015)。
喹唑啉-3-氧化物的合成
- Samandram 等人 (2021) 展示了从 1-(2-氨基苯基)乙酮合成喹唑啉-3-氧化物的方法,说明了一种使用 H2O2 氧化的绿色化学方法 (Samandram 等人,2021)。
合成和抗肿瘤活性
- Isakhanyan 等人 (2016) 研究了衍生自 1-(4-甲基苯基)3-(吗啉-4-基)-2-苯基丙烷-1-酮的叔氨基烷醇盐酸盐的抗肿瘤活性,为癌症研究做出了贡献 (Isakhanyan 等人,2016)。
作用机制
Target of Action
Similar compounds have been studied for their potential as protein degrader building blocks .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the development of substituted 2-phenylimidazopyridines as anti-human african trypanosomiasis (hat) agents .
Biochemical Pathways
Related compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Similar compounds have shown antiproliferative activity against various human cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, many bacteria change their morphology from a normal cell to a filamentous shape when exposed to physical, chemical, and biological stresses in the environment . .
安全和危害
属性
IUPAC Name |
2-(3-aminophenyl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWORGBBDXWASDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441757 | |
| Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone | |
CAS RN |
285984-41-0 | |
| Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


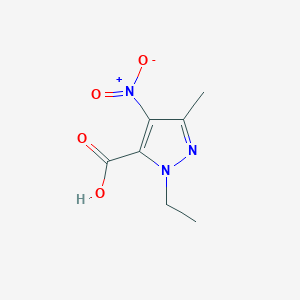
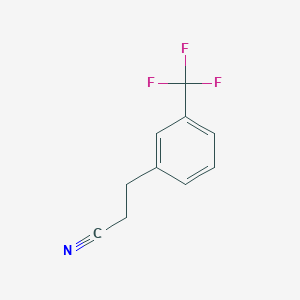
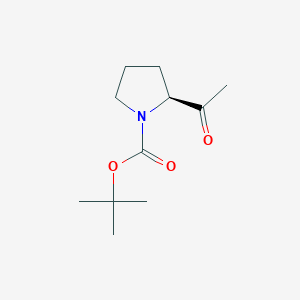
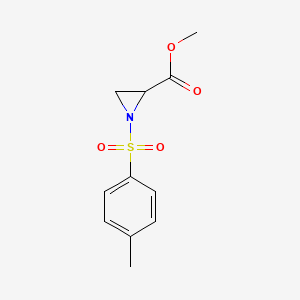
![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)
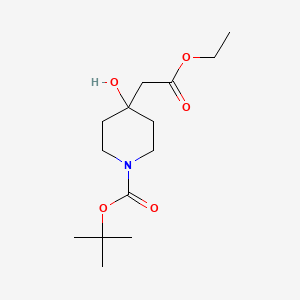
![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)
